N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-21-9-11-24(12-10-21)32(30,31)27-19-25(23-8-5-13-26-18-23)29-16-14-28(15-17-29)20-22-6-3-2-4-7-22/h2-13,18,25,27H,14-17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRMBCYXRVEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Pyridine Derivative: The 4-benzylpiperazine is then coupled with a pyridine derivative, such as 3-bromopyridine, using a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine and pyridine rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonamide group enhances its binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide (CAS 863558-55-8)
Structural Differences :
- Piperazine Substituent : Ethyl group replaces benzyl.
- Sulfonamide Group : 3,4-Dimethoxybenzenesulfonamide instead of 4-methylbenzenesulfonamide.
- Molecular Formula : C21H30N4O4S (vs. C25H29N4O2S for the target compound).
- Molecular Weight : 434.6 g/mol.
Hypothesized Properties :
- 3,4-Dimethoxy substituents could enhance solubility but reduce metabolic stability due to increased oxidative susceptibility.
- No direct activity data are reported, but the piperazine-pyridine scaffold suggests possible CNS or kinase-targeting applications .
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide (CAS 1040669-42-8)
Structural Differences :
- Linker : 3-oxopropyl chain and thiazole ring introduce conformational rigidity.
- Core Structure : Retains benzylpiperazine and 4-methylbenzenesulfonamide.
Hypothesized Properties :
- The thiazole ring may enhance binding to enzymes or receptors requiring heterocyclic interactions (e.g., carbonic anhydrase inhibitors).
- The 3-oxopropyl linker could influence pharmacokinetics by modulating solubility or proteolytic stability.
- This compound’s design aligns with sulfonamide-based therapeutics targeting metabolic pathways .
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Structural Differences :
- Absence of Piperazine : Lacks the benzylpiperazine moiety.
- Aniline-Pyridine Core : Introduces a planar aromatic system.
Hypothesized Properties :
- The absence of piperazine may limit interactions with GPCRs or transporters reliant on amine groups.
- The aniline-pyridine core could favor DNA intercalation or topoisomerase inhibition, as seen in some antimicrobial agents .
Data Table: Key Structural and Molecular Features
Research Findings and Hypotheses
Piperazine Modifications :
- Benzylpiperazine derivatives (e.g., target compound) are associated with enhanced receptor affinity in CNS-targeting drugs due to increased lipophilicity and steric bulk .
- Ethylpiperazine analogs (CAS 863558-55-8) may exhibit faster metabolic clearance compared to benzyl derivatives .
3,4-Dimethoxybenzenesulfonamide (CAS 863558-55-8) could improve water solubility but may introduce susceptibility to demethylation in vivo .
Biological Activity Gaps: No direct IC50, binding affinity, or pharmacokinetic data are available for the target compound or its analogs in the provided evidence. Further experimental studies are required to validate hypothesized applications.
Biological Activity
N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide, also known under various identifiers such as CAS number 863558-65-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 472.6 g/mol. Its structure includes a piperazine ring, a pyridine moiety, and a sulfonamide group, which are critical for its biological interactions.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : It may also interact with dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Voltage-Gated Sodium Channels : Research indicates that similar compounds can inhibit voltage-gated sodium channels, leading to anticonvulsant effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors, correlating with increased serotonin levels in the brain .
- Anticonvulsant Properties : In a controlled trial involving induced seizures in rats, the compound showed a marked decrease in seizure frequency compared to control groups, indicating its potential as an anticonvulsant agent .
- Neuroprotection : Research highlighted its neuroprotective effects against dopaminergic neuron degeneration in models of Parkinson's disease, suggesting therapeutic applications in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
